molecular formula C4H5N3O2 B015529 6-Aminouracil CAS No. 873-83-6

6-Aminouracil

Cat. No. B015529
Key on ui cas rn: 873-83-6
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
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Patent
US07598379B2

Procedure details

N-cyclopropyl, N′-propylurea (1) (14.2 g, 0.1 mole), cyanoacetic acid (9.35 g, 0.11 mole) and acetic anhydride (35 ml) were mixture together and heated at 80° C. for 2 h. The solvent was then removed under reduced pressure. The residue was dissolved in MeOH (30 ml) and 20% NaOH (10 ml) was added at 4° C. The mixture was stirred at 4° C. for 1 h and then at room temperature for another 20 min. The solvent was then removed under reduced pressure and the residue was purified by silica gel column chromatography as well as C-18 column chromatography to give pure 1-propyl, 3-cyclopropyl, 6-aminouracil (2) (5.23 g, 25%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:7])[NH2:6])CC.C(CC(O)=O)#[N:9].C(O[C:18](=[O:20])[CH3:19])(=O)C>>[NH2:9][C:1]1[NH:4][C:5](=[O:7])[NH:6][C:18](=[O:20])[CH:19]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(CC)NC(N)=O
Step Two
Name
Quantity
9.35 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (30 ml)
ADDITION
Type
ADDITION
Details
20% NaOH (10 ml) was added at 4° C
WAIT
Type
WAIT
Details
at room temperature for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography as well as C-18 column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598379B2

Procedure details

N-cyclopropyl, N′-propylurea (1) (14.2 g, 0.1 mole), cyanoacetic acid (9.35 g, 0.11 mole) and acetic anhydride (35 ml) were mixture together and heated at 80° C. for 2 h. The solvent was then removed under reduced pressure. The residue was dissolved in MeOH (30 ml) and 20% NaOH (10 ml) was added at 4° C. The mixture was stirred at 4° C. for 1 h and then at room temperature for another 20 min. The solvent was then removed under reduced pressure and the residue was purified by silica gel column chromatography as well as C-18 column chromatography to give pure 1-propyl, 3-cyclopropyl, 6-aminouracil (2) (5.23 g, 25%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:7])[NH2:6])CC.C(CC(O)=O)#[N:9].C(O[C:18](=[O:20])[CH3:19])(=O)C>>[NH2:9][C:1]1[NH:4][C:5](=[O:7])[NH:6][C:18](=[O:20])[CH:19]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(CC)NC(N)=O
Step Two
Name
Quantity
9.35 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (30 ml)
ADDITION
Type
ADDITION
Details
20% NaOH (10 ml) was added at 4° C
WAIT
Type
WAIT
Details
at room temperature for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography as well as C-18 column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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